Cas no 2137627-23-5 (1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane)

1-(2-Bromopropan-2-yl)-4-tert-butylcyclohexane is a brominated cyclohexane derivative characterized by its sterically hindered structure, incorporating both a tert-butyl group and a 2-bromopropan-2-yl substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the tert-butyl group contributes to steric stability. Its well-defined molecular structure allows for precise functionalization, making it a valuable building block in targeted synthesis. The compound is typically handled under controlled conditions due to its reactivity.
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane structure
2137627-23-5 structure
Product name:1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
CAS No:2137627-23-5
MF:C13H25Br
Molecular Weight:261.2416036129
CID:6440324
PubChem ID:165792612

1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane 化学的及び物理的性質

名前と識別子

    • 1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
    • EN300-1132367
    • 2137627-23-5
    • インチ: 1S/C13H25Br/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h10-11H,6-9H2,1-5H3
    • InChIKey: VVDYHWFUQIQCRM-UHFFFAOYSA-N
    • SMILES: BrC(C)(C)C1CCC(C(C)(C)C)CC1

計算された属性

  • 精确分子量: 260.11396g/mol
  • 同位素质量: 260.11396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • XLogP3: 5.4

1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1132367-0.25g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
0.25g
$748.0 2023-10-26
Enamine
EN300-1132367-1g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
1g
$813.0 2023-10-26
Enamine
EN300-1132367-0.1g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
0.1g
$715.0 2023-10-26
Enamine
EN300-1132367-1.0g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5
1g
$0.0 2023-06-09
Enamine
EN300-1132367-10g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
10g
$3500.0 2023-10-26
Enamine
EN300-1132367-0.05g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
0.05g
$683.0 2023-10-26
Enamine
EN300-1132367-5g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
5g
$2360.0 2023-10-26
Enamine
EN300-1132367-0.5g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
0.5g
$781.0 2023-10-26
Enamine
EN300-1132367-2.5g
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
2137627-23-5 95%
2.5g
$1594.0 2023-10-26

1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane 関連文献

1-(2-bromopropan-2-yl)-4-tert-butylcyclohexaneに関する追加情報

1-(2-Bromopropan-2-yl)-4-Tert-Butylcyclohexane: A Comprehensive Overview

1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane is a complex organic compound with the CAS number 2137627-23-5. This compound is notable for its unique structure, which combines a cyclohexane ring with a tert-butyl group and a 2-bromopropan-2-yl substituent. The molecule's structure plays a crucial role in its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals.

The cyclohexane ring serves as the central framework of this compound, providing stability and rigidity to the molecule. The tert-butyl group, attached at the 4-position of the cyclohexane ring, contributes to the compound's steric bulk, which can influence its solubility and reactivity. Meanwhile, the 2-bromopropan-2-yl group, located at the 1-position, introduces a bromine atom into the structure, enhancing the compound's potential for undergoing various substitution reactions.

Recent studies have highlighted the importance of such brominated cyclohexane derivatives in the development of advanced materials. For instance, researchers have explored their use as precursors for synthesizing high-performance polymers and elastomers. The bromine atom in 1-(2-bromopropan-2-yl)-4-Tert-butylcyclohexane acts as a reactive site, enabling it to participate in nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis.

In addition to its role in materials science, 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane has shown promise in pharmaceutical research. Its unique structure allows it to interact with biological systems in specific ways, potentially leading to novel drug delivery systems or therapeutic agents. For example, studies have demonstrated that this compound can serve as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles.

The synthesis of 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane typically involves multi-step organic reactions. One common approach is the bromination of a suitable cyclohexane derivative followed by subsequent functionalization to introduce the tert-butyl group. The optimization of these reaction conditions has been an active area of research, with scientists focusing on improving yields and minimizing side reactions.

From an environmental standpoint, understanding the degradation pathways of 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane is essential for assessing its impact on ecosystems. Recent research has shown that this compound undergoes biodegradation under specific conditions, reducing its persistence in the environment. However, further studies are needed to fully characterize its environmental fate and toxicity.

In conclusion, 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane (CAS No: 2137627-23-5) is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an invaluable tool for researchers working on innovative materials and pharmaceuticals. As advancements in synthetic chemistry continue to unfold, this compound is likely to find even more applications in the coming years.

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